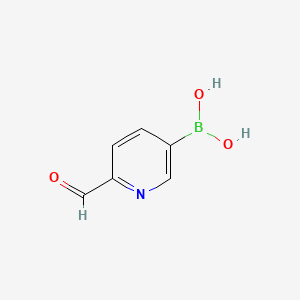

(6-Formylpyridin-3-YL)boronic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

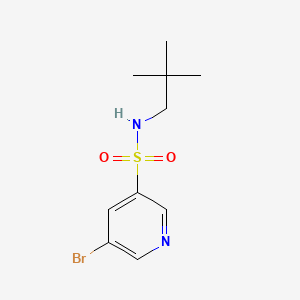

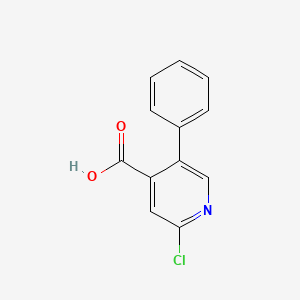

“(6-Formylpyridin-3-YL)boronic acid” is a chemical compound with the molecular formula C6H6BNO3 and a molecular weight of 150.93 . It is a useful reagent for the preparation of bioactive small molecules .

Synthesis Analysis

While specific synthesis methods for “this compound” were not found, boronic acids are generally used in cross-coupling reactions, catalysis, medicinal chemistry, polymer or optoelectronics materials .Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the SMILES notation: O=CC1=CC=C (B (O)O)C=N1 .Physical and Chemical Properties Analysis

“this compound” has a predicted boiling point of 362.3±52.0 °C and a predicted density of 1.33±0.1 g/cm3 . It should be stored under inert gas (nitrogen or Argon) at 2-8°C . Its pKa is predicted to be 2.77±0.10 .Applications De Recherche Scientifique

Drug Discovery and Medicinal Chemistry

Boronic acids, including derivatives like (6-Formylpyridin-3-yl)boronic acid, play a significant role in drug discovery due to their unique properties. These compounds have been utilized in the development of boronic acid drugs, with several being approved by regulatory agencies such as the FDA and Health Canada. The inclusion of boronic acids in medicinal chemistry has been associated with potentially enhancing the potency of drugs or improving their pharmacokinetic profiles. The review by Plescia and Moitessier (2020) emphasizes the growing interest in boronic acids within medicinal chemistry, citing their application across various therapeutic areas and the rationale behind their incorporation into drug molecules (Plescia & Moitessier, 2020).

Electrochemical Biosensors

The compound has also found applications in the development of electrochemical biosensors. Derivatives of boronic acids, such as ferroceneboronic acid (FcBA) and its derivatives, have been widely investigated for constructing electrochemical biosensors sensitive to sugars, glycated hemoglobin (HbA1c), fluoride ions, and other substances. These biosensors operate on the principle of boronic acid moieties binding to diol residues of sugars or other analytes, altering the redox properties of the boronate ester formed and enabling the electrochemical determination of these substances. This application highlights the versatility of boronic acid derivatives in sensor technology, offering non-enzymatic options for glucose sensing and other diagnostic applications (Wang, Takahashi, Du, & Anzai, 2014).

Environmental and Agricultural Research

In environmental and agricultural research, boronic acids have been explored for their role in addressing challenges such as boron removal in seawater desalination. Given the critical nature of boron in drinking water and its presence in seawater, studies have focused on the removal of boron using reverse osmosis (RO) and nanofiltration (NF) membranes. This research provides insights into optimizing processes for boron removal, contributing to the safe provision of drinking water from seawater sources (Tu, Nghiem, & Chivas, 2010).

Fungal Kingdom and Antifungal Applications

Explorations into the effects of boron-containing compounds (BCCs) on the fungal kingdom have revealed their potential as effective antifungal agents. Novel synthetic BCCs have been identified as potent inhibitors of pathogenic fungal species, with some receiving approval for human use. The mechanism of action often involves limiting essential reactions within fungal cells, underscoring the utility of BCCs in developing new antifungal medications and other applications such as environmental or wood protectors and antimycotic agents for improving food acquisition and controlling human infections (Estevez-Fregoso et al., 2021).

Safety and Hazards

“(6-Formylpyridin-3-YL)boronic acid” is labeled with the GHS07 symbol, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/clothing/eye protection/face protection .

Mécanisme D'action

Target of Action

The primary target of (6-Formylpyridin-3-YL)boronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . The compound interacts with this reaction as an organoboron reagent .

Mode of Action

The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of new carbon-carbon bonds .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon-carbon bonds, which is a crucial step in many organic synthesis processes .

Pharmacokinetics

It is known that the compound should be stored under an inert gas (nitrogen or argon) at 2-8°c . This suggests that the compound may be sensitive to oxygen and temperature, which could impact its bioavailability.

Result of Action

The molecular effect of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki–Miyaura cross-coupling reaction . On a cellular level, this can lead to the synthesis of new organic compounds .

Action Environment

Environmental factors such as temperature and the presence of oxygen can influence the action, efficacy, and stability of this compound . For example, the compound should be stored under an inert gas at low temperatures to maintain its stability .

Propriétés

IUPAC Name |

(6-formylpyridin-3-yl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BNO3/c9-4-6-2-1-5(3-8-6)7(10)11/h1-4,10-11H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZLRSNPWLRXKTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)C=O)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

150.93 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 2-[5-[3-(1-Naphthyloxy)phenyl]-2H-tetrazol-2-yl]acetate](/img/structure/B595018.png)

![2,5-Bis(2-octyldodecyl)-3,6-di(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B595029.png)

![2-(Dichloromethyl)-7-methyl-3-nitroimidazo[1,2-a]pyridine](/img/structure/B595040.png)